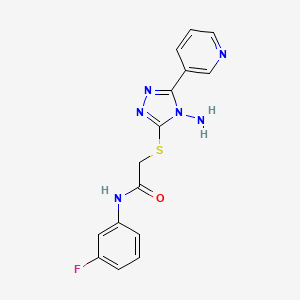

![molecular formula C19H17N3O4S B2952191 N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide CAS No. 876525-59-6](/img/structure/B2952191.png)

N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The molecule “N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a benzothiazole group, which is a heterocyclic compound that is often used in drug discovery due to its diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the indole and benzothiazole moieties, possibly through amide bond formation. A common method for amide synthesis is the use of coupling reagents like DCC (N,N’-Dicyclohexylcarbodiimide), which can facilitate the reaction between carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR (Nuclear Magnetic Resonance), UV (Ultraviolet) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The indole and benzothiazole groups might undergo electrophilic substitution reactions. The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique

Anti-Inflammatory Applications

The compound’s structure suggests it could be used in the development of anti-inflammatory medications. The presence of an indole moiety, which is a common feature in many pharmacologically active compounds, could potentially interact with enzymes or receptors involved in the inflammatory process. Research indicates that similar structures have been used to treat inflammatory diseases such as rheumatoid arthritis .

Analgesic Effects

Given the similarity to known nonsteroidal anti-inflammatory drugs (NSAIDs), this compound might exhibit analgesic properties. It could be explored for its efficacy in pain relief, particularly in conditions where inflammation contributes to pain .

Antiviral Activity

The compound’s structure is reminiscent of molecules that have shown antiviral activity. It could be part of research into treatments for viral infections, including influenza and possibly other viruses like SARS-CoV-2, as suggested by ongoing trials with related compounds .

Neuromodulation Research

The indole part of the molecule is structurally related to tryptamine, which is involved in the regulation of various central nervous system processes. This compound could be used in research related to neuromodulation , potentially affecting sleep, cognition, memory, and behavior .

Antipyretic Potential

Due to its structural similarity to NSAIDs, the compound may also possess antipyretic (fever-reducing) properties. This could be particularly useful in the symptomatic treatment of fevers associated with various infections .

Pharmaceutical Synthesis

The compound could serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its structure allows for various modifications, which could lead to the development of new drugs with enhanced efficacy or reduced side effects .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are likely to be similar to those of its structural analogs, naproxen and tryptamine . Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) isoenzymes, COX-1 and COX-2 . Tryptamine, a biogenic amine, is involved in the regulation and modulation of multiple processes within the central nervous system .

Mode of Action

The mode of action involves the compound’s interaction with its targets, leading to changes in cellular processes. Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives play a fundamental role in the human body, with serotonin being one of the most important signaling hormones .

Biochemical Pathways

The affected pathways are likely related to those influenced by naproxen and tryptamine. Naproxen’s inhibition of COX enzymes affects the conversion of arachidonic acid to prostaglandin G, the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses . Tryptamine derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

Pharmacokinetics

It is reasonable to assume that they may be influenced by the properties of its structural analogs, naproxen and tryptamine .

Result of Action

The molecular and cellular effects of the compound’s action are likely to include analgesic and anti-inflammatory effects due to the naproxen component, and neuromodulatory effects due to the tryptamine component .

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c23-18(20-10-9-13-11-21-16-7-3-1-5-14(13)16)12-22-19(24)15-6-2-4-8-17(15)27(22,25)26/h1-8,11,21H,9-10,12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOBNZQXKHQEMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2952108.png)

![(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone](/img/structure/B2952110.png)

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2952118.png)

![4'-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2952123.png)

![1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2952127.png)

![3-butyl-9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2952129.png)

![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2952131.png)